molecular formula C30H14N4O11 B11539311 4-{[2,6-Bis(4-nitrophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid

4-{[2,6-Bis(4-nitrophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid

Cat. No.: B11539311
M. Wt: 606.5 g/mol
InChI Key: OZABTFWOAAAYPB-UHFFFAOYSA-N
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Description

4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple nitro groups and a pyrroloisoindole core, making it a subject of interest for researchers in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrophenyl derivatives with pyrroloisoindole intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction or halogenated derivatives from substitution .

Scientific Research Applications

4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID is unique due to its combination of multiple nitro groups and the pyrroloisoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H14N4O11

Molecular Weight

606.5 g/mol

IUPAC Name

4-[2,6-bis(4-nitrophenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindole-8-carbonyl]benzoic acid

InChI

InChI=1S/C30H14N4O11/c35-25(14-1-3-15(4-2-14)30(40)41)24-22-20(26(36)31(28(22)38)16-5-9-18(10-6-16)33(42)43)13-21-23(24)29(39)32(27(21)37)17-7-11-19(12-8-17)34(44)45/h1-13H,(H,40,41)

InChI Key

OZABTFWOAAAYPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C3C(=CC4=C2C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N(C3=O)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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